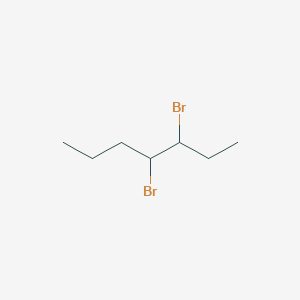

3,4-Dibromoheptane

Description

BenchChem offers high-quality 3,4-Dibromoheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromoheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

21266-90-0 |

|---|---|

Molecular Formula |

C7H14Br2 |

Molecular Weight |

257.99 g/mol |

IUPAC Name |

3,4-dibromoheptane |

InChI |

InChI=1S/C7H14Br2/c1-3-5-7(9)6(8)4-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

JZGBICDPBLLXKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(CC)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromoheptane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural aspects of 3,4-dibromoheptane. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed compilation of its physical and chemical characteristics. A significant focus is placed on the stereoisomeric nature of the molecule, which is crucial for understanding its potential applications and reactivity. This guide also outlines a standard experimental protocol for its synthesis via the bromination of 3-heptene (B165601) and presents key quantitative data in a clear, tabular format.

Chemical and Physical Properties

3,4-Dibromoheptane is a halogenated alkane with the molecular formula C₇H₁₄Br₂.[1][2][3] Its properties are influenced by the presence of two bromine atoms on adjacent carbons in the heptane (B126788) chain. While extensive experimental data for this specific compound is limited, critically evaluated data from the NIST/TRC Web Thermo Tables (WTT) provides valuable insights into its physical characteristics.[4]

Data Presentation

The following table summarizes the key quantitative data for 3,4-dibromoheptane.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄Br₂ | [1][2][3] |

| Molecular Weight | 257.99 g/mol | [2] |

| CAS Registry Number | 21266-90-0 | [3] |

| Normal Boiling Point | Critically evaluated recommendations available | [4] |

| Density (Liquid) | Critically evaluated recommendations available as a function of temperature | [4] |

| Computed XLogP3 | 3.7 | |

| Rotatable Bond Count | 4 | |

| Heavy Atom Count | 9 | |

| Complexity | 63.9 | [5] |

Note: Specific values for boiling point and density are available through the NIST/TRC Web Thermo Tables, which require a subscription for access. The data is critically evaluated and recommended for use in scientific and engineering applications.

Chemical Structure and Stereoisomerism

The structure of 3,4-dibromoheptane is characterized by a seven-carbon chain with bromine atoms attached to the third and fourth carbon atoms. A key feature of this molecule is the presence of two chiral centers at C3 and C4, leading to the existence of stereoisomers.

The four possible stereoisomers of 3,4-dibromoheptane are:

-

(3R,4R)-3,4-dibromoheptane

-

(3S,4S)-3,4-dibromoheptane

-

(3R,4S)-3,4-dibromoheptane

-

(3S,4R)-3,4-dibromoheptane

These stereoisomers exist as two pairs of enantiomers: the (3R,4R) and (3S,4S) isomers are enantiomers of each other, as are the (3R,4S) and (3S,4R) isomers. The relationship between any other pairing (e.g., (3R,4R) and (3R,4S)) is diastereomeric.

Visualization of Stereoisomer Relationships

The logical relationship between the stereoisomers of 3,4-dibromoheptane can be visualized as follows:

Caption: Relationship between the stereoisomers of 3,4-dibromoheptane.

Experimental Protocols

The primary synthetic route to 3,4-dibromoheptane is the electrophilic addition of bromine (Br₂) to 3-heptene. The stereochemical outcome of this reaction is dependent on the stereochemistry of the starting alkene (cis- or trans-3-heptene) and proceeds via an anti-addition mechanism.[6][7][8][9]

Synthesis of 3,4-Dibromoheptane via Bromination of 3-Heptene

This protocol is based on the well-established mechanism of bromine addition to alkenes and can be adapted for the specific synthesis of 3,4-dibromoheptane.

Materials:

-

3-Heptene (cis- or trans-isomer)

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Sodium thiosulfate (B1220275) solution (aqueous, saturated)

-

Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-heptene (1 equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath to 0°C.

-

Bromine Addition: While stirring vigorously, add a solution of bromine (1 equivalent) in dichloromethane dropwise to the cooled alkene solution. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The addition should be controlled to maintain the reaction temperature below 5°C.

-

Reaction Monitoring: Continue stirring at 0°C for 1-2 hours after the addition is complete. The reaction can be monitored by TLC or GC to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, quench any remaining bromine by adding saturated aqueous sodium thiosulfate solution until the reddish-brown color is no longer visible.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 3,4-dibromoheptane.

Visualization of the Synthetic Workflow

The general workflow for the synthesis of 3,4-dibromoheptane is illustrated below.

Caption: General workflow for the synthesis of 3,4-dibromoheptane.

Signaling Pathways

Currently, there are no known or documented biological signaling pathways in which 3,4-dibromoheptane is directly involved. As a simple halogenated hydrocarbon, it is not expected to have specific interactions with biological receptors or signaling molecules. Its primary relevance in a biological context would likely be related to its potential toxicity or use as a synthetic intermediate in the preparation of more complex, biologically active molecules.

Conclusion

3,4-Dibromoheptane is a vicinal dibromoalkane with well-defined chemical and physical properties, although specific experimental data can be scarce. Its stereochemistry is a critical aspect of its molecular identity, giving rise to four distinct stereoisomers. The synthesis of 3,4-dibromoheptane is reliably achieved through the bromination of 3-heptene, a reaction that proceeds with anti-addition stereospecificity. This guide provides a foundational understanding of this compound for its potential application in chemical research and development.

References

- 1. 3,4-Dibromoheptane | 21266-90-0 | Benchchem [benchchem.com]

- 2. 3,4-Dibromoheptane | C7H14Br2 | CID 12835654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-dibromoheptane [webbook.nist.gov]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. (3S,4S)-3,4-dibromoheptane | C7H14Br2 | CID 96450198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Synthesis of 3,4-Dibromoheptane from Heptene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dibromoheptane from heptene (B3026448), focusing on the core chemical principles, experimental procedures, and stereochemical outcomes. The primary route for this transformation is the electrophilic addition of bromine (Br₂) to the carbon-carbon double bond of a heptene isomer, typically hept-3-ene.

Reaction Principles and Stereochemistry

The addition of bromine to an alkene, such as hept-3-ene, is a classic example of electrophilic addition. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. This mechanism dictates a specific stereochemical outcome known as anti-addition, where the two bromine atoms add to opposite faces of the double bond.

The stereochemistry of the starting hept-3-ene isomer directly determines the stereoisomeric form of the resulting 3,4-dibromoheptane:

-

cis-Hept-3-ene will yield a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dibromoheptane.

-

trans-Hept-3-ene will result in the formation of the meso compound, (3R,4S)-3,4-dibromoheptane.

Quantitative Data Summary

While specific experimental data for the direct bromination of hept-3-ene is not extensively published, the following table summarizes representative quantitative data based on analogous bromination reactions of similar alkenes.[1][2][3]

| Parameter | Value | Notes |

| Reactants | ||

| Hept-3-ene | 1.0 equivalent | Starting alkene. The stereoisomer (cis or trans) will determine the product's stereochemistry. |

| Bromine (Br₂) | 1.0 - 1.1 equivalents | The electrophile. A slight excess may be used to ensure complete reaction. |

| Solvent | ||

| Dichloromethane (B109758) (CH₂Cl₂) | 10 - 20 mL per gram of alkene | An inert solvent is crucial to avoid participation in the reaction (e.g., formation of bromohydrins if water is present).[4][5][6] |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | The reaction is typically initiated at a low temperature to control the exothermic reaction and then allowed to warm.[1][2] |

| Reaction Time | 1 - 3 hours | Monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. |

| Work-up & Purification | ||

| Quenching Agent | Saturated sodium thiosulfate (B1220275) solution | Used to neutralize any unreacted bromine. |

| Washing Agents | Saturated NaHCO₃, Water, Brine | To remove acidic byproducts and water-soluble impurities.[1][2][3] |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | To remove residual water from the organic phase. |

| Purification Method | Distillation or Column Chromatography | To isolate the pure 3,4-dibromoheptane from any remaining impurities or byproducts.[2] |

| Yield | ||

| Expected Yield | >80% | Based on similar bromination reactions of alkenes.[1][3] |

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 3,4-dibromoheptane from hept-3-ene.

Materials:

-

Hept-3-ene (cis or trans)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hept-3-ene (1.0 eq.) in anhydrous dichloromethane (15 mL per gram of alkene). Cool the solution to 0 °C using an ice bath.

-

Addition of Bromine: Prepare a solution of bromine (1.05 eq.) in a small amount of dichloromethane. Add this solution dropwise to the stirred hept-3-ene solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[6][7]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

-

Work-up:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine, until the reddish-brown color disappears completely.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[1][3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

-

The crude 3,4-dibromoheptane can be purified further by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

-

Visualizations

Signaling Pathway: Reaction Mechanism

Caption: Reaction mechanism for the bromination of hept-3-ene.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3,4-dibromoheptane.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. O615: Bromination and Oxidation – Alkanes and Alkenes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

An In-depth Technical Guide to the Stereoisomers of 3,4-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3,4-dibromoheptane, a vicinal dibromoalkane. Due to the presence of two chiral centers at positions 3 and 4 of the heptane (B126788) chain, four distinct stereoisomers exist. This document details the structure and nomenclature of these stereoisomers, presents their estimated physicochemical properties, and provides detailed, generalized experimental protocols for their synthesis and separation. The relationships between the stereoisomers are visually represented, and the methodologies are outlined to guide researchers in the preparation and characterization of these compounds. While 3,4-dibromoheptane itself is not extensively studied for biological activity, the principles of stereoisomerism and the methods for separation are fundamental in drug development, where the chirality of a molecule can significantly impact its pharmacological and toxicological profile.

Introduction to the Stereoisomers of 3,4-Dibromoheptane

3,4-Dibromoheptane possesses two stereogenic centers at carbons C3 and C4. This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers. The pairs of enantiomers are diastereomers of each other. The four stereoisomers are:

-

(3R, 4R)-3,4-dibromoheptane

-

(3S, 4S)-3,4-dibromoheptane

-

(3R, 4S)-3,4-dibromoheptane

-

(3S, 4R)-3,4-dibromoheptane

The (3R, 4R) and (3S, 4S) isomers form one enantiomeric pair, while the (3R, 4S) and (3S, 4R) isomers constitute the second enantiomeric pair. It is important to note that unlike some smaller vicinal dibromides (e.g., 2,3-dibromobutane), 3,4-dibromoheptane does not have a meso form due to the asymmetry of the alkyl chains attached to the chiral centers (an ethyl group and a propyl group).

Physicochemical Properties of 3,4-Dibromoheptane Stereoisomers

| Property | (3R, 4R) | (3S, 4S) | (3R, 4S) | (3S, 4R) |

| Molecular Formula | C7H14Br2 | C7H14Br2 | C7H14Br2 | C7H14Br2 |

| Molecular Weight ( g/mol ) | 257.99 | 257.99 | 257.99 | 257.99 |

| Boiling Point (°C) | Estimated: 215-225 | Estimated: 215-225 | Estimated: 215-225 | Estimated: 215-225 |

| Melting Point (°C) | Not available | Not available | Not available | Not available |

| Density (g/mL) | Estimated: ~1.5 | Estimated: ~1.5 | Estimated: ~1.5 | Estimated: ~1.5 |

| Optical Rotation [α]D | +x° | -x° | +y° | -y° |

Note: The boiling and melting points of diastereomeric pairs are expected to be different, though likely similar. The optical rotation values are unknown but are expected to be equal and opposite for each enantiomeric pair.

Stereochemical Relationships

The relationships between the four stereoisomers of 3,4-dibromoheptane can be visualized as two pairs of enantiomers that are diastereomers to the other pair.

Spectroscopic Profile of 3,4-Dibromoheptane: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,4-dibromoheptane, catering to researchers, scientists, and professionals in drug development. The document outlines expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 3,4-dibromoheptane. These predictions are based on established principles of spectroscopy and comparison with data for similar halogenated alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.1 - 4.3 | Multiplet | 2H | CH-Br (C3-H, C4-H) |

| ~ 1.8 - 2.1 | Multiplet | 4H | CH₂ adjacent to CH-Br (C2-H₂, C5-H₂) |

| ~ 1.4 - 1.6 | Multiplet | 4H | CH₂ (C1-H₂, C6-H₂) |

| ~ 0.9 - 1.0 | Triplet | 6H | CH₃ (C0-H₃, C7-H₃) |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Carbon Atom |

| ~ 55 - 65 | C3, C4 |

| ~ 30 - 40 | C2, C5 |

| ~ 20 - 30 | C1, C6 |

| ~ 10 - 15 | C0, C7 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 3000 | Strong | C-H stretch (alkane) |

| 1450 - 1470 | Medium | C-H bend (alkane) |

| 550 - 650 | Strong | C-Br stretch[1] |

Mass Spectrometry (MS) (Predicted)

The mass spectrum of 3,4-dibromoheptane is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The two stable isotopes of bromine are ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a triplet of peaks for the molecular ion (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. The nominal molecular weight is approximately 258 g/mol .[2][3][4]

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 256 | ~25% | [C₇H₁₄⁷⁹Br₂]⁺ |

| 258 | ~50% | [C₇H₁₄⁷⁹Br⁸¹Br]⁺ |

| 260 | ~25% | [C₇H₁₄⁸¹Br₂]⁺ |

| 177/179 | Variable | [M - Br]⁺ |

| 41 | High | [C₃H₅]⁺ (allyl cation fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of 3,4-dibromoheptane is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[5]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 3,4-dibromoheptane, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of 3,4-dibromoheptane in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[6]

-

Ionization: Electron Impact (EI) ionization is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

The following diagrams illustrate key relationships and workflows in the spectroscopic analysis of 3,4-dibromoheptane.

Caption: Structure-to-Spectrum Correlations for 3,4-Dibromoheptane.

Caption: General Experimental Workflow for Spectroscopic Analysis.

References

- 1. IR spectrum: Haloalkanes [quimicaorganica.org]

- 2. 3,4-Dibromoheptane | C7H14Br2 | CID 12835654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S,4S)-3,4-dibromoheptane | C7H14Br2 | CID 96450198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R,4R)-3,4-dibromoheptane | C7H14Br2 | CID 87723756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,1-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Organic Chemistry On Line [www2.chemistry.msu.edu]

Physical properties of 3,4-Dibromoheptane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromoheptane is a vicinal dibromoalkane with the chemical formula C₇H₁₄Br₂. As a halogenated hydrocarbon, its physical properties are of interest in various fields of chemical synthesis and material science. This technical guide provides a concise overview of the available data on the boiling point and density of 3,4-dibromoheptane, outlines standard experimental protocols for their determination, and presents a conceptual diagram illustrating the relationship between its molecular structure and physical characteristics.

Data Presentation

The physical properties of 3,4-dibromoheptane are summarized in the table below. It is important to note that experimentally verified data for this specific compound is sparse in publicly accessible literature. The values presented are based on estimations and data from chemical databases, which may not have been independently verified in peer-reviewed studies.

| Physical Property | Value | Conditions | Source |

| Boiling Point | ~250–270 °C | Estimated at standard pressure | Benchchem[1] |

| Density | 2.15 g/cm³ | at 25 °C | Benchchem[1] |

Note: The National Institute of Standards and Technology (NIST) WebThermo Tables (WTT) indicate the existence of critically evaluated data for the boiling point and density of 3,4-dibromoheptane, referencing two experimental data points for each property. However, the specific values were not directly accessible through the conducted searches.[2][3]

Experimental Protocols

The determination of the boiling point and density of liquid compounds like 3,4-dibromoheptane can be achieved through established laboratory techniques. The following are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like 3,4-dibromoheptane, several methods can be employed:

-

Distillation Method: This is a common and accurate method for determining the boiling point of a liquid.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

A sample of 3,4-dibromoheptane (typically >5 mL) is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

-

-

Thiele Tube Method (Micro Method): This method is suitable for small sample volumes.

-

Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.

-

Procedure:

-

A few drops of 3,4-dibromoheptane are placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube.

-

The test tube is attached to the thermometer, and both are placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is gently heated, causing air to bubble out of the capillary tube.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.

-

-

Determination of Density

Density is the mass per unit volume of a substance. For a liquid such as 3,4-dibromoheptane, the density can be determined using straightforward methods:

-

Using a Graduated Cylinder and Balance:

-

Apparatus: An electronic balance and a graduated cylinder.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.

-

A known volume of 3,4-dibromoheptane is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.

-

-

-

Using a Pycnometer (Specific Gravity Bottle): This method provides higher accuracy.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an electronic balance.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined.

-

The pycnometer is filled with 3,4-dibromoheptane, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The mass of the filled pycnometer is measured.

-

The mass of the 3,4-dibromoheptane is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

-

-

Mandatory Visualization

The following diagram illustrates the logical relationship between the molecular structure of 3,4-dibromoheptane and its physical properties, boiling point, and density.

References

An In-depth Technical Guide to the Synthesis and Characterization of (3R,4R)-3,4-dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral molecule (3R,4R)-3,4-dibromoheptane. This vicinal dibromide is a valuable building block in stereoselective synthesis. This document outlines a reliable synthetic route and details the expected physicochemical and spectroscopic properties of the target compound.

Synthesis of (3R,4R)-3,4-dibromoheptane

The stereoselective synthesis of (3R,4R)-3,4-dibromoheptane is achieved through the electrophilic addition of bromine to trans-3-heptene (B81421). The reaction proceeds via an anti-addition mechanism, ensuring the formation of the desired (3R,4R) stereoisomer.

Reaction Scheme:

The key to achieving the desired stereochemistry is the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion bridge, resulting in the exclusive formation of the anti-addition product.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of alkenes.

Materials:

-

trans-3-Heptene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trans-3-heptene (1.0 eq.) in anhydrous carbon tetrachloride.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of bromine (1.0 eq.) in carbon tetrachloride dropwise to the stirred solution of the alkene. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0 °C.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The solution should become colorless.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (3R,4R)-3,4-dibromoheptane.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization of (3R,4R)-3,4-dibromoheptane

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄Br₂ |

| Molecular Weight | 257.99 g/mol |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Not reported |

| Density | Not reported |

| Optical Rotation [α]D | Not reported |

Spectroscopic Data (Computed)

¹H NMR (Proton Nuclear Magnetic Resonance)

The chemical shifts (δ) are predicted and may vary depending on the solvent and experimental conditions.

| Protons on Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C1 & C7 | ~ 0.9 - 1.1 | Triplet | 6H |

| C2 & C6 | ~ 1.5 - 1.8 | Multiplet | 4H |

| C5 | ~ 1.9 - 2.1 | Multiplet | 2H |

| C3 & C4 | ~ 4.1 - 4.4 | Multiplet | 2H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The chemical shifts (δ) are predicted and may vary depending on the solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 & C7 | ~ 10 - 15 |

| C2 & C6 | ~ 20 - 30 |

| C5 | ~ 35 - 45 |

| C3 & C4 | ~ 55 - 65 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br).

| m/z | Expected Relative Abundance | Fragment |

| 256, 258, 260 | ~ 1:2:1 | [M]⁺ (Molecular ion) |

| 177, 179 | [M - Br]⁺ | |

| 97 | [C₇H₁₃]⁺ (loss of 2 Br) |

Experimental and Logical Workflows

The following diagrams illustrate the workflow for the synthesis and characterization of (3R,4R)-3,4-dibromoheptane.

Caption: Synthetic workflow for (3R,4R)-3,4-dibromoheptane.

References

(3S,4S)-3,4-dibromoheptane synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (3S,4S)-3,4-dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the stereoselective synthesis and detailed characterization of (3S,4S)-3,4-dibromoheptane. This guide includes a detailed experimental protocol for the synthesis via the anti-addition of bromine to (E)-hept-3-ene, methods for purification, and a full characterization profile. The characterization section covers spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry, along with key physical properties. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a process diagram.

Introduction

Vicinal dibromides are important intermediates in organic synthesis, serving as precursors for the formation of alkynes, dienes, and other functional groups. The stereochemical control in their synthesis is crucial for the development of chiral molecules in pharmaceuticals and materials science. (3S,4S)-3,4-dibromoheptane is a chiral vicinal dibromide whose synthesis provides a classic example of a stereospecific reaction. The principles outlined herein are applicable to a broader range of stereoselective halogenations.

Stereoselective Synthesis

The synthesis of (3S,4S)-3,4-dibromoheptane is achieved through the electrophilic addition of molecular bromine (Br₂) to (E)-hept-3-ene.[1][2] This reaction is stereospecific, proceeding via an anti-addition mechanism.[1][3] The geometry of the starting alkene dictates the stereochemistry of the product. The trans configuration of (E)-hept-3-ene leads exclusively to the formation of the (3S,4S) and (3R,4R) enantiomers.

The mechanism involves the formation of a cyclic bromonium ion intermediate as the bromine molecule approaches the electron-rich double bond of the alkene.[2][4][5] This intermediate is then attacked by a bromide ion (Br⁻) in an Sₙ2-like fashion from the side opposite to the bromonium ring, resulting in the anti-addition of the two bromine atoms.[1][6]

Synthesis Workflow

The overall process for the synthesis and purification of (3S,4S)-3,4-dibromoheptane is outlined in the diagram below.

Caption: Synthesis and purification workflow for (3S,4S)-3,4-dibromoheptane.

Experimental Protocol

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

(E)-hept-3-ene

-

Molecular bromine (Br₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (E)-hept-3-ene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: In a dropping funnel, prepare a solution of molecular bromine (1.0 eq) in anhydrous dichloromethane. Add the bromine solution dropwise to the stirred alkene solution at 0 °C. The characteristic red-brown color of bromine should disappear upon addition.[2] The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alkene.

-

Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine. The mixture will turn colorless.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by vacuum distillation to yield pure (±)-3,4-dibromoheptane. The (3S,4S) enantiomer can be separated from its (3R,4R) counterpart by chiral chromatography if required.

Safety Precautions: Molecular bromine is highly toxic, corrosive, and volatile.[7] This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Dichloromethane is a suspected carcinogen.

Reagent and Product Data

| Compound | Formula | Molar Mass ( g/mol ) | Moles (for 10g alkene) | Volume/Mass |

| (E)-Hept-3-ene | C₇H₁₄ | 98.20 | 0.102 | 10.0 g |

| Bromine (Br₂) | Br₂ | 159.81 | 0.102 | 5.2 mL (d=3.1 g/mL) |

| (3S,4S)-3,4-dibromoheptane | C₇H₁₄Br₂ | 257.99 | Theoretical: 0.102 | Theoretical: 26.3 g |

Characterization

The synthesized product is characterized by its physical properties and spectroscopic data.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄Br₂[8] |

| Molecular Weight | 257.99 g/mol [8][9] |

| Appearance | Colorless oil |

| Boiling Point | ~215-220 °C (estimated) |

| Density | ~1.5 g/mL (estimated) |

| CAS Number | 21266-90-0 (for 3,4-dibromoheptane)[8][10] |

Spectroscopic Data

3.2.1. Mass Spectrometry

Mass spectrometry is a definitive method for identifying vicinal dibromides.[11] Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), molecules containing two bromine atoms exhibit a characteristic triplet pattern for the molecular ion peak (M⁺, M⁺+2, M⁺+4) with a relative intensity ratio of approximately 1:2:1.[11]

| m/z Value | Assignment | Predicted Relative Intensity |

| 256 | [C₇H₁₄⁷⁹Br₂]⁺ | ~50% |

| 258 | [C₇H₁₄⁷⁹Br⁸¹Br]⁺ | 100% |

| 260 | [C₇H₁₄⁸¹Br₂]⁺ | ~50% |

| 177/179 | [M-Br]⁺ | Variable |

| 97 | [C₇H₁₃]⁺ | Variable |

| 55 | [C₄H₇]⁺ | Variable |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and stereochemistry of the product. Below are the predicted chemical shifts for (3S,4S)-3,4-dibromoheptane.

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3, H4 | ~4.1 - 4.3 | m | - |

| H2, H5 | ~1.9 - 2.1 | m | - |

| H1, H6 | ~1.4 - 1.6 | m | - |

| H0, H7 | ~0.9 - 1.1 | t | ~7.2 |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Carbon | Chemical Shift (δ, ppm) |

| C3, C4 | ~55 - 60 |

| C2, C5 | ~30 - 35 |

| C1, C6 | ~20 - 25 |

| C0, C7 | ~10 - 15 |

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-Dibromoheptane | C7H14Br2 | CID 12835654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (3S,4S)-3,4-dibromoheptane | C7H14Br2 | CID 96450198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. quora.com [quora.com]

An In-depth Technical Guide on the Stereoisomers of 3,4-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The Absence of a Meso Form in 3,4-Dibromoheptane

A critical initial point of clarification is that, contrary to the premise of the topic, (3R,4S)-3,4-dibromoheptane and (3S,4R)-3,4-dibromoheptane are not meso forms . A meso compound is defined as an achiral substance that possesses multiple chiral centers and an internal plane of symmetry. This symmetry allows the compound to be superimposable on its mirror image.

In the structure of 3,4-dibromoheptane, the two chiral centers are located at carbon 3 and carbon 4. Carbon 3 is bonded to a hydrogen atom, a bromine atom, an ethyl group, and the remainder of the heptane (B126788) chain. Carbon 4 is bonded to a hydrogen atom, a bromine atom, a propyl group, and the rest of the molecule. Due to the differing lengths of the alkyl groups (ethyl versus propyl) attached to the chiral carbons, there is no possibility for an internal plane of symmetry. Consequently, 3,4-dibromoheptane does not have a meso isomer.

Instead, (3R,4S)-3,4-dibromoheptane and (3S,4R)-3,4-dibromoheptane constitute a pair of enantiomers—non-superimposable mirror images of each other. The other pair of enantiomers for this compound is (3R,4R)-3,4-dibromoheptane and (3S,4S)-3,4-dibromoheptane. The relationship between these two pairs of enantiomers is diastereomeric.[1]

This guide will proceed to detail the stereochemical relationships, properties, and synthesis of the stereoisomers of 3,4-dibromoheptane.

Stereochemical Relationships

The four stereoisomers of 3,4-dibromoheptane can be categorized as two pairs of enantiomers. The relationships between these isomers are illustrated in the diagram below.

Caption: A diagram illustrating the enantiomeric and diastereomeric relationships between the four stereoisomers of 3,4-dibromoheptane.

Quantitative Data and Physical Properties

Below is a summary of the computed physical and chemical properties for the stereoisomers of 3,4-dibromoheptane, sourced from the PubChem database.[2][3][4] It is important to note that as enantiomers, (3R,4S) and (3S,4R) will have identical physical properties, with the exception of the direction in which they rotate plane-polarized light. The same applies to the (3R,4R) and (3S,4S) enantiomeric pair.

| Property | (3R,4S)-3,4-dibromoheptane | (3S,4R)-3,4-dibromoheptane | (3R,4R)-3,4-dibromoheptane |

| Molecular Formula | C₇H₁₄Br₂ | C₇H₁₄Br₂ | C₇H₁₄Br₂ |

| Molecular Weight | 257.99 g/mol | 257.99 g/mol | 257.99 g/mol |

| IUPAC Name | (3R,4S)-3,4-dibromoheptane | (3S,4R)-3,4-dibromoheptane | (3R,4R)-3,4-dibromoheptane |

| InChI Key | JZGBICDPBLLXKB-RQJHMYQMSA-N | JZGBICDPBLLXKB-NKWVEPMBSA-N | JZGBICDPBLLXKB-RNFRBKRXSA-N |

| SMILES | CCC--INVALID-LINK--Br">C@@HBr | CCC--INVALID-LINK--Br">C@HBr | CCC--INVALID-LINK--Br">C@HBr |

Experimental Protocols

While specific protocols for the individual stereoisomers of 3,4-dibromoheptane are not widely documented, a general and direct method for its synthesis is the bromination of 3-heptene (B165601).[5] This reaction involves an electrophilic addition of bromine across the double bond, resulting in the formation of a vicinal dibromide.[5] The stereochemical outcome of this reaction is dependent on the starting alkene (cis- or trans-3-heptene) and the reaction conditions.

General Protocol for the Bromination of 3-Heptene

This protocol is adapted from standard procedures for alkene bromination.

Objective: To synthesize 3,4-dibromoheptane from 3-heptene.

Materials:

-

3-Heptene (cis or trans isomer)

-

Bromine (Br₂)

-

Anhydrous non-polar solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Workflow Diagram:

Caption: A step-by-step workflow for the synthesis of 3,4-dibromoheptane via the bromination of 3-heptene.

Procedure:

-

In a round-bottom flask, dissolve 3-heptene in an anhydrous non-polar solvent.

-

Cool the flask in an ice bath to a temperature between 0°C and 5°C.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 3-heptene. The characteristic red-brown color of bromine should disappear as it reacts.

-

Continue the addition until a faint bromine color persists, indicating the reaction is complete.

-

Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the color is discharged.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure to yield the crude 3,4-dibromoheptane.

-

The product can be further purified by vacuum distillation.

Stereochemical Considerations:

-

Anti-addition: The bromination of alkenes typically proceeds via an anti-addition mechanism. This means that the two bromine atoms add to opposite faces of the double bond.

-

Starting Material:

-

Bromination of cis-3-heptene will yield a racemic mixture of the (3R,4R) and (3S,4S) enantiomers.

-

Bromination of trans-3-heptene will yield a racemic mixture of the (3R,4S) and (3S,4R) enantiomers.

-

Biological Activity and Signaling Pathways

Simple haloalkanes like 3,4-dibromoheptane are not typically associated with specific biological signaling pathways in the way that complex drug molecules are. Their primary biological relevance often pertains to their potential toxicity or use as intermediates in the synthesis of more complex, biologically active molecules. There is currently no specific information available in scientific literature detailing the interaction of 3,4-dibromoheptane stereoisomers with signaling pathways. Research in this area would be novel.

Conclusion

This technical guide has clarified the stereochemistry of 3,4-dibromoheptane, confirming that it does not form meso compounds. The four stereoisomers exist as two pairs of enantiomers: ((3R,4S), (3S,4R)) and ((3R,4R), (3S,4S)). The relationships between these isomers have been illustrated, and their computed physical properties have been tabulated. A general protocol for the synthesis of 3,4-dibromoheptane via the bromination of 3-heptene has been provided, including considerations for the stereochemical outcome. While no specific biological signaling pathways have been identified for these compounds, they remain of interest as chiral building blocks in organic synthesis.

References

- 1. Solved (a) Draw ALL stereoisomers for the chemical: | Chegg.com [chegg.com]

- 2. (3S,4R)-3,4-dibromoheptane | C7H14Br2 | CID 96450199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R,4R)-3,4-dibromoheptane | C7H14Br2 | CID 87723756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R,4S)-3,4-dibromoheptane | C7H14Br2 | CID 96450197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dibromoheptane | 21266-90-0 | Benchchem [benchchem.com]

Commercial availability and suppliers of 3,4-Dibromoheptane

This technical guide provides a comprehensive overview of 3,4-Dibromoheptane (CAS No: 21266-90-0), tailored for researchers, scientists, and professionals in drug development. The document details its commercial availability, key chemical and physical properties, and a representative synthesis protocol.

Commercial Availability and Suppliers

3,4-Dibromoheptane is available as a research chemical from several specialized suppliers. Researchers can procure this compound in various quantities. Pricing and availability are typically available upon request directly from the vendors.

Table 1: Commercial Suppliers of 3,4-Dibromoheptane

| Supplier | Website | Notes |

| Pharmaffiliates | --INVALID-LINK-- | Offers highly pure 3,4-Dibromoheptane for research purposes.[1] |

| Benchchem | --INVALID-LINK-- | Provides the compound and lists estimated physical properties.[2] |

| ChemicalBook | --INVALID-LINK-- | Lists the compound and provides links to various suppliers.[3] |

Chemical and Physical Properties

A comprehensive collection of the chemical and physical properties of 3,4-Dibromoheptane is presented below. It is critical to note that many of the available data points are computationally derived or estimated based on structurally similar compounds, as experimentally determined values are not widely published.

Table 2: Physicochemical Properties of 3,4-Dibromoheptane

| Property | Value | Source / Type |

| Identifiers | ||

| CAS Number | 21266-90-0 | [1][3] |

| Molecular Formula | C₇H₁₄Br₂ | PubChem[4] |

| Molecular Weight | 257.99 g/mol | PubChem (Computed)[4][5] |

| IUPAC Name | 3,4-dibromoheptane | PubChem[4] |

| Canonical SMILES | CCCC(C(CC)Br)Br | PubChem[4] |

| InChI Key | JZGBICDPBLLXKB-UHFFFAOYSA-N | PubChem[4] |

| Physical Properties | ||

| Boiling Point | ~250–270 °C | Benchchem (Estimated)[2] |

| 39 °C @ 0.8 mm Hg | ChemicalBook (for 3,4-Dibromohexane)[6] | |

| Density | 2.15 g/cm³ @ 25°C | Benchchem (Estimated)[2] |

| Refractive Index (n_D) | ~1.52 | Benchchem (Estimated)[2] |

| Computed Properties | ||

| XLogP3-AA | 4 | PubChem (Computed)[5] |

| Complexity | 63.9 | PubChem (Computed)[5] |

| Rotatable Bond Count | 4 | PubChem (Computed) |

Synthesis of 3,4-Dibromoheptane

General Experimental Protocol: Bromination of 3-Heptene (B165601)

Materials and Equipment:

-

3-Heptene (cis/trans mixture or a pure isomer)

-

Bromine (Br₂)

-

Anhydrous non-polar solvent (e.g., dichloromethane (B109758) (DCM) or carbon tetrachloride)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Sodium thiosulfate (B1220275) solution (aqueous, for quenching)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a fume hood, a round-bottom flask is charged with 3-heptene and a suitable volume of anhydrous dichloromethane. The flask is equipped with a magnetic stir bar and a dropping funnel and is cooled in an ice bath to 0 °C.

-

Bromine Addition: A solution of bromine in dichloromethane is prepared and loaded into the dropping funnel. This solution is added dropwise to the stirring solution of 3-heptene over 30-60 minutes. The characteristic orange-red color of bromine should disappear as it reacts with the alkene.[2] The addition rate should be controlled to maintain the reaction temperature between 0 and 5 °C to minimize side reactions.

-

Reaction Monitoring: The reaction is complete when a faint orange color persists in the reaction mixture, indicating a slight excess of bromine.

-

Workup: The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate to consume any unreacted bromine. The mixture is then transferred to a separatory funnel, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude 3,4-Dibromoheptane can be purified by vacuum distillation.

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is depicted in the following diagram.

Caption: Synthesis workflow for 3,4-Dibromoheptane.

Signaling Pathways and Biological Activity

Extensive searches of scientific literature and chemical databases have yielded no specific information on the biological activity of 3,4-Dibromoheptane or its involvement in any signaling pathways. This compound is not commonly cited in drug development or molecular biology research. Its primary utility appears to be as a synthetic intermediate or a building block in organic chemistry.

Due to the absence of data on its biological function, diagrams of signaling pathways or experimental workflows in a biological context cannot be provided. Researchers interested in the effects of halogenated alkanes may consider broader studies on the biological impact of similar structures, but specific data for 3,4-Dibromoheptane is currently unavailable.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3,4-Dibromoheptane | 21266-90-0 | Benchchem [benchchem.com]

- 3. 3,4-dibromoheptane | 21266-90-0 [chemicalbook.com]

- 4. 3,4-Dibromoheptane | C7H14Br2 | CID 12835654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3R,4R)-3,4-dibromoheptane | C7H14Br2 | CID 87723756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-DIBROMOHEXANE | 16230-28-7 [chemicalbook.com]

Technical Guide: 3,4-Dibromoheptane - Properties, Synthesis, and Application in Alkyne Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3,4-dibromoheptane, including its chemical identity, physical properties, and its primary synthetic application as a precursor to 3-heptyne (B1585052). The document further explores the significance of alkynes in the field of drug discovery and development, offering context for the utility of 3,4-dibromoheptane in synthetic chemistry.

Chemical Identity and Properties

3,4-Dibromoheptane is a vicinal dihalide, a class of organic compounds characterized by the presence of two halogen atoms on adjacent carbon atoms. Its chemical identity and key physical properties are summarized below.

CAS Number: 21266-90-0[1][2][3][4]

IUPAC Name: 3,4-dibromoheptane[1][4]

Due to the presence of two stereocenters at positions 3 and 4, 3,4-dibromoheptane can exist as a mixture of stereoisomers. The specific stereoisomers include (3R,4R), (3S,4S), (3R,4S), and (3S,4R)-3,4-dibromoheptane.[5][6][7][8]

Table 1: Physical and Chemical Properties of 3,4-Dibromoheptane

| Property | Value | Source |

| Molecular Formula | C7H14Br2 | [1][3] |

| Molecular Weight | 257.99 g/mol | [1][3] |

| Boiling Point | 224.92°C (estimated) | [9] |

| Density | 1.5944 (estimated) | [9] |

| Refractive Index | 1.5010 | [9] |

| Dielectric Constant | 4.70 | [3] |

Synthesis and Reactions of 3,4-Dibromoheptane

The primary synthetic relevance of 3,4-dibromoheptane lies in its role as a precursor to 3-heptyne through a dehydrohalogenation reaction. The synthesis of 3,4-dibromoheptane itself is typically achieved via the bromination of an alkene.

Synthesis of 3,4-Dibromoheptane

A general and illustrative synthesis of 3,4-dibromoheptane involves the electrophilic addition of bromine (Br2) to hept-3-ene.

Caption: Synthesis of 3,4-Dibromoheptane.

Dehydrohalogenation to 3-Heptyne

Vicinal dihalides like 3,4-dibromoheptane undergo a double dehydrohalogenation reaction in the presence of a strong base to yield an alkyne.[10][11] This elimination reaction proceeds in two successive steps, each removing a molecule of hydrogen bromide (HBr).[12]

Caption: Dehydrohalogenation of 3,4-Dibromoheptane to 3-Heptyne.

Experimental Protocol: Dehydrohalogenation of a Vicinal Dibromide

Objective: To synthesize an alkyne from a vicinal dibromide using a strong base.

Materials:

-

Vicinal dibromide (e.g., 3,4-dibromoheptane)

-

Sodium amide (NaNH2)

-

Liquid ammonia (B1221849) (NH3)

-

Inert solvent (e.g., mineral oil)

-

Ammonium (B1175870) chloride (NH4Cl) solution (for quenching)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet, add sodium amide.

-

Reaction Initiation: Cool the flask in a dry ice/acetone bath and condense liquid ammonia into the flask while stirring.

-

Addition of Dibromide: Dissolve the vicinal dibromide in a minimal amount of an inert solvent (e.g., diethyl ether) and add it dropwise to the stirred solution of sodium amide in liquid ammonia.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, followed by slowly warming to room temperature to allow the ammonia to evaporate.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude alkyne. Further purification can be achieved by distillation or chromatography.

Relevance to Drug Discovery and Development

While 3,4-dibromoheptane itself is not widely reported as a bioactive molecule, its synthetic product, 3-heptyne, belongs to the alkyne family of compounds, which are of significant interest to drug development professionals.

The incorporation of an alkynyl group into a molecule can enhance its physicochemical properties, improve metabolic stability, and increase target selectivity.[13] Alkynes are present in a number of approved pharmaceuticals, including contraceptive, anti-retroviral, and antifungal agents.[13][14]

Furthermore, the alkyne functional group is a versatile handle for various chemical transformations. For instance, terminal alkynes can participate in "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of new chemical entities.[15] This has profound implications for drug discovery, enabling the rapid generation of compound libraries for screening and the development of complex molecular architectures.[16] The alkyne moiety also serves as a valuable bio-orthogonal tag for labeling and tracking biomolecules.[15]

References

- 1. 3,4-dibromoheptane [webbook.nist.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3,4-dibromoheptane [stenutz.eu]

- 4. 3,4-Dibromoheptane | C7H14Br2 | CID 12835654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3S,4S)-3,4-dibromoheptane | C7H14Br2 | CID 96450198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3S,4R)-3,4-dibromoheptane | C7H14Br2 | CID 96450199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3R,4R)-3,4-dibromoheptane | C7H14Br2 | CID 87723756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (3R,4S)-3,4-dibromoheptane | C7H14Br2 | CID 96450197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,4-dibromoheptane | 21266-90-0 [chemicalbook.com]

- 10. Dehydrohalogenation- Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev’s Rule, Practice Problems and Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 11. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. Methods of preparation of Alkynes: By dehydrohalogenation of vicinal di.. [askfilo.com]

- 13. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alkyne - Wikipedia [en.wikipedia.org]

- 15. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the future of click chemistry in drug discovery and development? - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and safety information for handling 3,4-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides comprehensive health and safety information for handling 3,4-Dibromoheptane. Due to the absence of specific toxicological and safety data for this compound, this document relies on information from analogous compounds and general guidelines for handling halogenated hydrocarbons. Researchers, scientists, and drug development professionals should use this information as a starting point for establishing safe laboratory practices. All quantitative data is summarized in tables for clarity, and key procedures are visualized using diagrams.

Hazard Identification and Classification

While a specific GHS classification for 3,4-Dibromoheptane is not available, based on the classification of 3,4-Dibromohexane, it is prudent to assume the following hazards[1]:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

It is also important to consider the general hazards associated with halogenated alkanes, which can include potential long-term health effects and environmental hazards[2][3].

Physical and Chemical Properties

A summary of the known physical and chemical properties of 3,4-Dibromoheptane is provided below.

| Property | Value | Reference |

| CAS Number | 21266-90-0 | [4][5][6][7][8][9] |

| Molecular Formula | C7H14Br2 | [4][6][8] |

| Molecular Weight | 257.99 g/mol | [4][6][8][10] |

Note: Further physical properties such as boiling point, melting point, and density for 3,4-Dibromoheptane are not available in the searched resources.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is essential when handling 3,4-Dibromoheptane. The following diagram outlines the recommended PPE.

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood[3].

-

Avoid contact with skin, eyes, and clothing.

-

Prevent the formation of aerosols.

-

Keep away from heat, sparks, and open flames as alkanes are flammable[2].

-

Ground and bond containers when transferring material to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or other secure area.

First Aid Measures

In the event of exposure, follow these first aid protocols:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the case of a spill, follow the emergency procedure outlined below.

References

- 1. 3,4-Dibromohexane | C6H12Br2 | CID 5046330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tutorchase.com [tutorchase.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. Page loading... [guidechem.com]

- 5. 3,4-Dibromoheptane | 21266-90-0 | Benchchem [benchchem.com]

- 6. 3,4-Dibromoheptane | 21266-90-0 | Benchchem [benchchem.com]

- 7. 3,4-dibromoheptane [stenutz.eu]

- 8. 3,4-Dibromoheptane | C7H14Br2 | CID 12835654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. (3R,4R)-3,4-dibromoheptane | C7H14Br2 | CID 87723756 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dehydrobromination of 3,4-Dibromoheptane to Heptynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrobromination of vicinal dihalides is a fundamental and widely utilized transformation in organic synthesis for the formation of alkynes. This application note provides detailed protocols and theoretical data for the synthesis of various heptyne isomers through the double dehydrobromination of 3,4-dibromoheptane. The reaction proceeds via a twofold E2 elimination mechanism, and the regiochemical outcome is highly dependent on the choice of base. Strong, non-bulky bases such as sodium amide (NaNH₂) and potassium hydroxide (B78521) (KOH) typically favor the formation of the more substituted, thermodynamically stable internal alkynes (2-heptyne and 3-heptyne), in accordance with Zaitsev's rule.[1][2] Conversely, sterically hindered bases like potassium tert-butoxide (KOtBu) favor the formation of the less substituted, terminal alkyne (1-heptyne) via Hofmann elimination.[3][4] Furthermore, under certain conditions, particularly with sodium amide, isomerization of the initially formed alkynes can occur, leading to a mixture of products.[5][6]

Reaction Pathways and Regioselectivity

The dehydrobromination of 3,4-dibromoheptane involves two successive E2 elimination reactions. The first elimination yields a bromoheptene intermediate, and the second elimination from this intermediate generates the heptyne product. The choice of base dictates the predominant heptyne isomer formed.

Data Presentation: Expected Product Distribution

While specific experimental yield data for the dehydrobromination of 3,4-dibromoheptane is not extensively reported in the literature, the expected product distribution can be predicted based on established principles of regioselectivity in E2 elimination reactions.

Table 1: Theoretical Product Distribution of Heptyne Isomers

| Base | Base Type | Major Product (Predicted) | Minor Product(s) (Predicted) | Governing Rule |

| Sodium Amide (NaNH₂) | Strong, Small | 3-Heptyne | 2-Heptyne, 1-Heptyne | Zaitsev & Isomerization |

| Potassium Hydroxide (KOH) | Strong, Small | 3-Heptyne | 2-Heptyne | Zaitsev |

| Potassium tert-Butoxide (KOtBu) | Strong, Bulky | 1-Heptyne | 2-Heptyne, 3-Heptyne | Hofmann |

Experimental Protocols

The following are generalized protocols for the dehydrobromination of 3,4-dibromoheptane. Researchers should optimize these conditions for their specific needs.

Protocol 1: Synthesis of 3-Heptyne and 2-Heptyne using Sodium Amide (Zaitsev Product)

Materials:

-

3,4-Dibromoheptane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃) or an inert high-boiling solvent (e.g., mineral oil)

-

Anhydrous diethyl ether or THF

-

Ice-water bath

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, nitrogen inlet)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be under a positive pressure of dry nitrogen.

-

Reagent Preparation: In the flask, place a suspension of sodium amide (2.2 equivalents) in the chosen solvent (e.g., mineral oil).

-

Reactant Addition: Dissolve 3,4-dibromoheptane (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Reaction Execution: Heat the sodium amide suspension to the desired temperature (e.g., 150-165 °C for mineral oil). Add the solution of 3,4-dibromoheptane dropwise to the stirred suspension over a period of 30-60 minutes.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or GC analysis of quenched aliquots.

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or pentane (B18724) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to separate the heptyne isomers.

Protocol 2: Synthesis of 1-Heptyne using Potassium tert-Butoxide (Hofmann Product)

Materials:

-

3,4-Dibromoheptane

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (2.2 equivalents) in anhydrous DMSO or THF.

-

Reactant Addition: Add a solution of 3,4-dibromoheptane (1 equivalent) in the same solvent dropwise to the stirred solution of the base at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 2-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or GC.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Experimental Workflow

Safety Precautions

-

Sodium amide is a highly reactive and corrosive solid that can ignite on exposure to air or moisture. Handle it in a glovebox or under an inert atmosphere.

-

Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Liquid ammonia is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The dehydrobromination of 3,4-dibromoheptane provides a versatile route to different heptyne isomers. The selection of the base is the most critical factor in determining the product distribution. While the protocols provided are based on general principles, they offer a solid starting point for the synthesis of 1-heptyne, 2-heptyne, and 3-heptyne for various research and development applications. It is important to note that the provided product distributions are theoretical and may vary based on specific reaction conditions. Experimental optimization is recommended to achieve the desired product selectivity and yield.

References

- 1. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for the Reaction of 3,4-Dibromoheptane with Sodium Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3,4-dibromoheptane with sodium amide (NaNH₂) is a classic example of a double dehydrohalogenation reaction, a fundamental transformation in organic synthesis for the preparation of alkynes from vicinal dihalides. Sodium amide, an exceptionally strong base, facilitates a twofold E2 elimination to yield the corresponding internal alkyne. This application note provides a detailed overview of the reaction mechanism, potential outcomes, and a comprehensive experimental protocol for the synthesis of hept-3-yne.

Reaction Mechanism and Regioselectivity

The reaction proceeds via a sequential twofold E2 (bimolecular elimination) mechanism. The strong amide anion (⁻NH₂) abstracts a proton from a carbon atom adjacent to a bromine atom. Concurrently, the electrons from the carbon-hydrogen bond shift to form a pi bond, and the bromide ion is expelled as a leaving group. This process occurs twice to form the alkyne.

Step 1: First E2 Elimination The first elimination results in the formation of a bromoalkene intermediate.

Step 2: Second E2 Elimination A second equivalent of sodium amide abstracts a proton from the bromoalkene, leading to the formation of the alkyne triple bond through the elimination of the second bromide ion.

The regioselectivity of the elimination can lead to the formation of different alkyne isomers. In the case of 3,4-dibromoheptane, the primary product expected is hept-3-yne . However, depending on the reaction conditions, there is a possibility of rearrangement to the more thermodynamically stable hept-2-yne or the formation of isomeric allenes, although the formation of the alkyne is generally favored.[1]

Data Presentation

The following table summarizes the key reactants and the expected major product for this reaction. Please note that the yield is an estimate based on analogous reactions and may vary depending on the specific experimental conditions.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Boiling Point (°C) |

| 3,4-Dibromoheptane | C₇H₁₄Br₂ | 257.99 | Reactant | ~215-217 |

| Sodium Amide | NaNH₂ | 39.01 | Reagent (Base) | 400 |

| Hept-3-yne | C₇H₁₂ | 96.17 | Major Product | 109-111 |

Experimental Protocols

This protocol is adapted from established procedures for the synthesis of internal alkynes from vicinal dibromides using sodium amide in liquid ammonia (B1221849).[2]

Materials and Equipment

-

3,4-Dibromoheptane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Dry, inert solvent (e.g., diethyl ether or THF)

-

Water

-

Saturated ammonium (B1175870) chloride solution (optional, for quenching)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Three-necked round-bottom flask

-

Stirring apparatus (magnetic or mechanical)

-

Dry ice/acetone condenser

-

Gas inlet for inert gas (e.g., nitrogen or argon)

-

Dropping funnel

-

Heating mantle and temperature controller

-

Distillation apparatus

Procedure

Reaction Setup:

-

Assemble a three-necked round-bottom flask equipped with a stirrer, a gas inlet, and a dry ice/acetone condenser. Ensure all glassware is thoroughly dried to prevent the reaction of sodium amide with water.

-

Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

Reaction Execution:

-

Condense approximately 100 mL of liquid ammonia into the flask for every 0.1 mol of 3,4-dibromoheptane to be used.

-